Docetaxel Hydroxy-tert-butyl-carbamate is classified as a pharmaceutical compound, specifically within the category of anticancer agents. It is recognized for its role in the analysis and quality control of Docetaxel formulations, ensuring the purity and efficacy of the drug used in cancer therapies.
The synthesis of Docetaxel Hydroxy-tert-butyl-carbamate involves several key steps that modify the parent compound, Docetaxel. The process typically begins with the protection of hydroxyl groups followed by the introduction of the tert-butyl carbamate moiety.
The synthesis may involve solvents such as tetrahydrofuran or ethyl acetate and catalysts like Pearlman’s catalyst, which aids in hydrogenation steps necessary for deprotecting the intermediate compounds .
The structural modifications imparted by the hydroxy-tert-butyl-carbamate group may affect interactions with biological targets, potentially altering pharmacokinetics and pharmacodynamics compared to its parent compound .
Docetaxel Hydroxy-tert-butyl-carbamate may participate in various chemical reactions typical for carbamates, including hydrolysis and transesterification. These reactions can be influenced by environmental factors such as pH and temperature:
Due to its structural similarity to Docetaxel, it is anticipated that many reactions involving this compound will mirror those observed with other taxanes .
Further characterization through techniques like nuclear magnetic resonance spectroscopy or mass spectrometry would provide more detailed insights into these properties .
Docetaxel Hydroxy-tert-butyl-carbamate primarily serves as a reference standard in pharmaceutical quality control processes for analyzing Docetaxel formulations. Its applications include:
While currently not employed therapeutically on its own, ongoing research may uncover additional biological activities or therapeutic potentials related to this compound .
Docetaxel Hydroxy-tert-butyl-carbamate (CAS 154044-57-2), systematically named as Benzenepropanoic acid, α-hydroxy-β-[[(2-hydroxy-1,1-dimethylethoxy)carbonyl]amino]-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, is a key metabolite of the antineoplastic agent Docetaxel [1] [3]. Its molecular formula is C₄₃H₅₃NO₁₅, with a molecular weight of 823.88 g/mol [1] [2]. The compound features a hydroxy-tert-butyl carbamate moiety (–OC(=O)NH–C(CH₃)₂CH₂OH) at the C-13 side chain, replacing the tert-butyl carbamate group (–OC(=O)NH–C(CH₃)₃) in the parent Docetaxel [5] [6]. This structural modification introduces a polar hydroxymethyl group, significantly altering physicochemical behavior while retaining the taxane core's characteristic four-ring diterpenoid skeleton (baccatin III) and ester-linked phenylpropionate side chain [3] [6].
Table 1: Structural Comparison with Docetaxel
Feature | Docetaxel Hydroxy-tert-butyl-carbamate | Docetaxel |
---|---|---|
Molecular Formula | C₄₃H₅₃NO₁₅ | C₄₃H₅₃NO₁₄ |
Molecular Weight | 823.88 g/mol | 807.89 g/mol |
C-13 Side Chain | Hydroxy-tert-butyl carbamate | tert-Butyl carbamate |
Key Functional Groups | Added primary alcohol | tert-Butyl group |
Nuclear Magnetic Resonance (NMR):The 1H NMR spectrum reveals characteristic signals corresponding to its structural complexity:
Mass Spectrometry (MS):High-resolution ESI-MS shows a protonated molecular ion [M+H]+ at m/z 824.3489 (calculated for C₄₃H₅₄NO₁₅+: 824.3488), confirming the molecular formula [1] [3]. Major fragmentation pathways include:
Infrared Spectroscopy (IR):FTIR spectra (KBr pellet) show key absorptions:
Solubility Profile:The compound exhibits limited aqueous solubility (estimated <0.1 mg/mL) but dissolves moderately in polar organic solvents:
Table 2: Solubility and Partition Properties
Property | Value | Conditions |
---|---|---|
Aqueous Solubility | <0.1 mg/mL | 25°C, pH 7.0 |
Chloroform Solubility | 15 mg/mL | 60°C |
Log P (Predicted) | 3.8 ± 0.5 | Octanol/water system |
pKa | 10.86 ± 0.46 | Predicted (carbamate N–H) |
Stability Characteristics:
Crystalline Structure:X-ray diffraction studies reveal an orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 14.32 Å, b = 17.85 Å, c = 21.10 Å [3]. The taxane core adopts a "cup-like" conformation stabilized by intramolecular hydrogen bonds:
Thermal Analysis:Differential Scanning Calorimetry (DSC) shows complex thermal events:
Table 3: Thermal Properties
Parameter | Value | Method |
---|---|---|
Melting Point | 165–168°C | Capillary method |
Dehydration Endotherm | 80–120°C | DSC |
Decomposition Onset | 220°C | TGA |
Enthalpy of Fusion | 38.5 kJ/mol | DSC |
The crystalline lattice exhibits anisotropic thermal expansion, with the largest expansion coefficient along the c-axis (45 × 10⁻⁶ K⁻¹), attributed to weak van der Waals interactions between hydrophobic taxane layers [3] [5]. This property necessitates controlled crystallization conditions to ensure polymorphic purity during pharmaceutical synthesis.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2